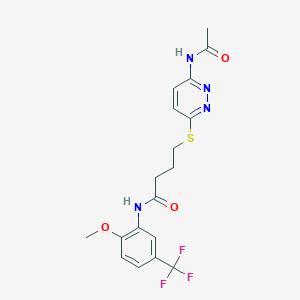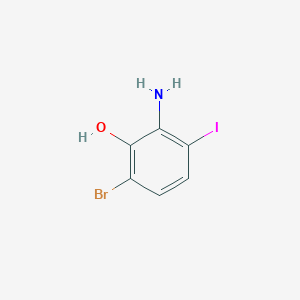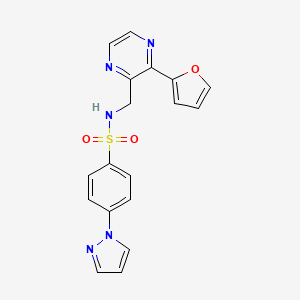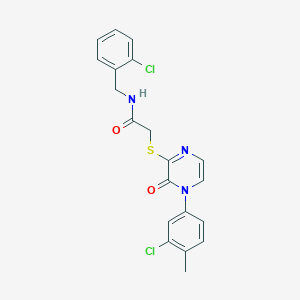
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Heterocyclic compounds play a crucial role in the development of new pharmaceuticals, materials, and agrochemicals. The utility of acetoacetanilides in the synthesis of various heterocyclic derivatives demonstrates the importance of such compounds in medicinal chemistry and drug discovery. For example, acetoacetanilides have been used to synthesize thienopyridines and other fused derivatives, highlighting their versatility in creating bioactive molecules with potential therapeutic applications (Harb, Hussein, & Mousa, 2006).
Anti-inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from natural products, such as visnaginone and khellinone, has led to the discovery of compounds with significant anti-inflammatory and analgesic properties. These compounds have shown high inhibitory activity on cyclooxygenase-2 (COX-2) enzymes, suggesting their potential as selective COX-2 inhibitors for the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Activity
New thieno[2,3-c]pyridazines have been synthesized and evaluated for their antibacterial activity. These novel compounds have shown effectiveness against various bacterial strains, indicating their potential as new antibacterial agents. Such research underscores the continuous need for new antimicrobial compounds in the fight against resistant bacterial infections (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Antitumor Activity
The development of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides has contributed to cancer research, showing potent antiproliferative activity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies, offering hope for more effective and targeted treatments (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).
COX Inhibitory Activity
Synthesis and investigation of 5,6-diaryl-1,2,4-triazine derivatives have provided insights into their potential as cyclooxygenase (COX) inhibitors. Such studies are crucial for understanding the mechanism of action of COX inhibitors and for the development of new therapeutic agents targeting inflammatory processes (Ertas, Biltekin, Berk, Yurttaş, & Demirayak, 2022).
Propiedades
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-11(26)22-15-7-8-17(25-24-15)29-9-3-4-16(27)23-13-10-12(18(19,20)21)5-6-14(13)28-2/h5-8,10H,3-4,9H2,1-2H3,(H,23,27)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHDOLRRZVXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662510.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2662514.png)
![benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate](/img/structure/B2662515.png)
![2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2662516.png)


![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2662520.png)

![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)



